2,4-Dichloro-3-nitro-5-(chlorodifluoromethoxy)toluene
Overview
Description
2,4-Dichloro-3-nitro-5-(chlorodifluoromethoxy)toluene is a chemical compound with the molecular formula C8H4Cl3F2NO3 and a molecular weight of 306.5 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and chlorination processes, utilizing specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can help optimize the production process and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-3-nitro-5-(chlorodifluoromethoxy)toluene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which mediates hydride transfer reactions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro or chloro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: DDQ in combination with protic acids can oxidize aromatic donors to cation radicals.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-3-nitro-5-(chlorodifluoromethoxy)toluene involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-3-nitroquinoline: Similar in structure but lacks the chlorodifluoromethoxy group.
2,4-Dichloro-3-nitrotoluene: Similar but without the additional chlorodifluoromethoxy group.
Uniqueness
2,4-Dichloro-3-nitro-5-(chlorodifluoromethoxy)toluene is unique due to the presence of the chlorodifluoromethoxy group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
2,4-dichloro-1-[chloro(difluoro)methoxy]-5-methyl-3-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3F2NO3/c1-3-2-4(17-8(11,12)13)6(10)7(5(3)9)14(15)16/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPXPEPPNDNQDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)[N+](=O)[O-])Cl)OC(F)(F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501166917 | |
Record name | Benzene, 2,4-dichloro-1-(chlorodifluoromethoxy)-5-methyl-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501166917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1357626-73-3 | |
Record name | Benzene, 2,4-dichloro-1-(chlorodifluoromethoxy)-5-methyl-3-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1357626-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 2,4-dichloro-1-(chlorodifluoromethoxy)-5-methyl-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501166917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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